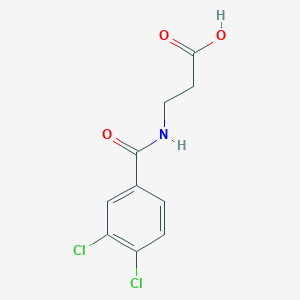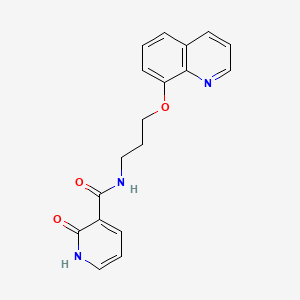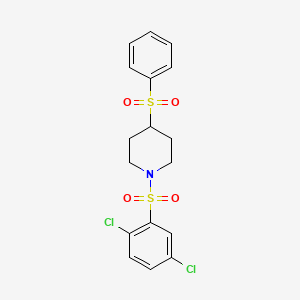![molecular formula C12H16Cl2N2 B2448576 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 92539-28-1](/img/structure/B2448576.png)
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine
Übersicht
Beschreibung
“1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16Cl2N2 . It is an organic compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” and its derivatives can be achieved through various methods. One such method involves the use of metal-catalyzed reactions . The reaction involves the use of different transition metals, including iron, nickel, and ruthenium, as catalysts .
Molecular Structure Analysis
The molecular structure of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” include a molecular weight of 259.17 . The compound is stored at room temperature and appears as an oil .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Crystal Structure Analysis : A study described the synthesis of a similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. The research involved Michael addition of secondary amine to α, β-unsaturated carbonyl compound, followed by an in-depth analysis of its crystal structure, molecular geometry, and vibrational analysis using X-ray crystallography and density functional theory (DFT) methods (Fatma et al., 2017).
Investigation of Reaction Mechanisms : Another study investigated the reaction of 1-methyl-2,5-dichloro-3,4-diformylpyrrole with amines, leading to products with high nucleophilic lability. This research offers insights into the chemical reactivity and interaction of compounds similar to 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (Panfilova et al., 1981).
NMR Study and Antioxidant Potency : A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a molecule with a structure related to the subject compound, highlighted its synthesis, characterization by NMR, and evaluation of antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Conformational Analysis and Crystal Structure : A study conducted a detailed conformational analysis of a compound structurally similar to 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine. The research used NMR line-shape analysis and X-ray diffraction to understand the solid and solution conformations (Ribet et al., 2005).
Applications in Medicinal Chemistry
Synthesis of Analogues for Receptor Binding : Research on synthesizing and evaluating conformationally restricted analogues of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines for sigma receptor binding provides insights into the molecular interactions and potential medicinal applications of similar compounds (de Costa et al., 1993).
Pharmacological Characterization : A study characterized a novel κ-opioid receptor antagonist, providing valuable data on receptor affinity and selectivity, which can be useful for understanding similar compounds like 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (Grimwood et al., 2011).
Antimicrobial Activity Study : Research on the synthesis and antimicrobial activity of certain piperidine derivatives against pathogens suggests potential applications in developing antimicrobial agents. Such studies can guide research on the antimicrobial properties of structurally related compounds (Vinaya et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally related to a class of compounds known as piperidines, which are present in more than twenty classes of pharmaceuticals . Piperidines are often involved in interactions with various receptors and enzymes in the body, contributing to their diverse pharmacological effects .
Mode of Action
This typically involves binding to the active site of the target protein, leading to changes in the protein’s conformation and activity .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the context within the biological system .
Result of Action
Based on its structural similarity to other piperidine derivatives, it’s plausible that its effects at the molecular and cellular level are diverse and depend on the specific targets it interacts with .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGIQVVVGVAMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



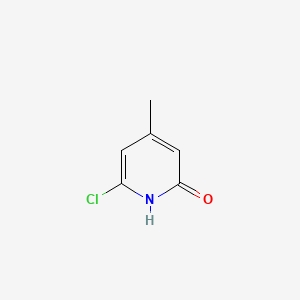
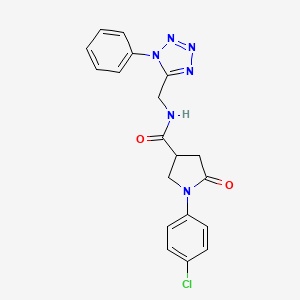

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)


![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)
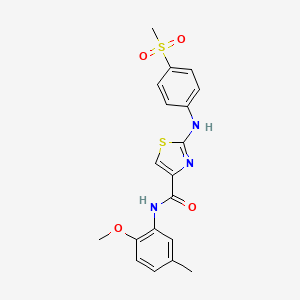
![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)
